Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate
Description
Properties
CAS No. |
1245646-82-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
prop-2-enyl N-[6-(aminomethyl)isoquinolin-1-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-2-7-19-14(18)17-13-12-4-3-10(9-15)8-11(12)5-6-16-13/h2-6,8H,1,7,9,15H2,(H,16,17,18) |
InChI Key |
LVWKSPFJLATKMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=NC=CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Aminomethyl)isoquinolin-1-amine
The isoquinoline core is constructed via a Bischler-Napieralski reaction , cyclizing β-phenylethylamides using phosphoryl chloride (POCl₃). Subsequent nitration at the 6-position, followed by catalytic hydrogenation (H₂/Pd-C), introduces the aminomethyl group.
Acyl Azide Preparation
The primary amine is treated with diphenyl phosphoryl azide (DPPA) and triethylamine in anhydrous toluene at 80°C, forming the acyl azide intermediate. This step typically achieves yields of 83–92% under inert conditions.
Allyl Carbamate Formation
Thermal decomposition of the acyl azide generates an isocyanate, which is trapped with allyl alcohol. Optimal conditions (0°C, THF, 3 h) minimize side reactions, yielding the target carbamate in 75–85% purity.
Key Data Table: Curtius Rearrangement Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 85 | 92 |
| Temperature | 0°C | 82 | 90 |
| Nucleophile (ROH) | Allyl alcohol | 78 | 88 |
Palladium-Catalyzed Cross-Coupling for Isoquinoline Functionalization
Transition-metal catalysis enables direct functionalization of preformed isoquinoline derivatives. A Suzuki-Miyaura coupling is employed to install the aminomethyl group at the 6-position:
Boronic Acid Synthesis
4-(Aminomethyl)phenylboronic acid is prepared via Miyaura borylation of 4-bromobenzylamine using bis(pinacolato)diboron and Pd(dppf)Cl₂. This step proceeds in 90% yield under microwave irradiation (100°C, 1 h).
Coupling with Halogenated Isoquinoline
6-Bromoisoquinolin-1-amine undergoes coupling with the boronic acid derivative using Pd(PPh₃)₄ and sodium carbonate in DME/H₂O (3:1) at 90°C. The reaction achieves 88% conversion with minimal protodeborylation.
Allyl Carbamate Installation
The resultant 6-(aminomethyl)isoquinolin-1-amine is treated with allyl chloroformate in dichloromethane (DCM) at 0°C, yielding the final product in 80% isolated yield .
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the bromoisoquinoline, followed by transmetallation with the boronic acid. Reductive elimination completes the C–N bond formation, with the allyl carbamate introduced via nucleophilic acyl substitution.
One-Pot Tandem Aminohydroxylation/Carbamation
A novel tandem approach combines Sharpless aminohydroxylation with in situ carbamate formation, streamlining the synthesis:
Olefin Precursor Preparation
1-Allylisoquinoline is synthesized via Heck coupling of 1-chloroisoquinoline with allyltrimethylsilane. The reaction employs Pd(OAc)₂ and XPhos in DMF, achieving 95% regioselectivity for the α-isomer.
Asymmetric Aminohydroxylation
Using OsO₄ and (DHQ)₂PHAL as a chiral ligand, the olefin undergoes dihydroxylation to install the aminomethyl group with >90% enantiomeric excess (ee) . The diol intermediate is then oxidized to the primary amine using NaIO₄/NH₃.
Allyl Carbamate Coupling
The amine is reacted with allyl trichloroacetimidate in the presence of BF₃·OEt₂, forming the carbamate in 70% yield without epimerization.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Curtius Rearrangement | 78–85 | Moderate | High |
| Suzuki-Miyaura | 80–88 | High | Moderate |
| Tandem Aminohydroxylation | 70–75 | Excellent | Low |
Challenges and Optimization Strategies
Byproduct Formation in Curtius Rearrangement
Competing Ferrier-type rearrangements and elimination side products are mitigated by using trifluoroacetic anhydride (TFAA) as a dehydrating agent instead of Appel’s conditions (CBr₄/PPh₃).
Chemical Reactions Analysis
Types of Reactions
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of polymers and coatings.
Mechanism of Action
The mechanism of action of allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Biological Activity
Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate is a compound derived from isoquinoline, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
- Molecular Formula : C14H15N3O2
- CAS Number : 1245646-82-5
- Structure : The compound features an isoquinoline core with an allyl group and an aminomethyl substituent, which contributes to its biological activity.
Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate interacts with various biological targets, including enzymes and receptors, leading to modulation of their activity. The specific pathways involved depend on the target molecule and the context of the application.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Receptor Modulation : It may bind to receptors influencing neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.
Anticancer Properties
Research indicates that compounds similar to allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate exhibit anticancer activities. For instance, isoquinoline derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study Example :
A study on isoquinoline derivatives demonstrated that modifications at the 6-position significantly enhanced their cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could apply to allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate as well.
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems. Isoquinoline derivatives have shown promise in protecting against neurodegeneration in models of Alzheimer’s disease.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notes |
|---|---|---|
| N-pyridin-2-yl carbamates | Moderate antibacterial activity | Structural similarity to isoquinolines |
| N-quinolin-2-yl carbamates | Anticancer properties | Similar mechanism of action |
| N-isoquinolin-1-yl carbamates | Neuroprotective effects | Potential for drug development |
Research Applications
Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate is being explored for various applications:
- Drug Development : Potential candidate for new anticancer and neuroprotective drugs.
- Material Science : Used as a building block in synthesizing complex molecules and materials.
- Industrial Applications : Its stability suggests utility in producing polymers and coatings.
Q & A
Q. What are the recommended synthetic routes for Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate?
Methodological Answer: The synthesis involves constructing the isoquinoline core via the Friedländer reaction, followed by functionalization. Key steps include:
- Step 1: Use 2-(3,4-dihydroisoquinolin-1-yl)anilines to form the isoquinoline scaffold under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Introduce the aminomethyl group via reductive amination or nucleophilic substitution. Evidence suggests using NaBH₃CN or Pd-catalyzed coupling for regioselective modification .
- Step 3: Attach the allyl carbamate group using alkyl chloroalkyl carbonates (e.g., allyl 1-chloroethyl carbonate) under anhydrous conditions .
Key Data:
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 1 | Friedländer reaction (PPA, 120°C) | 65–75 | |
| 2 | NaBH₃CN, DMF, RT | 50–60 | |
| 3 | Allyl chloroethyl carbonate, DCM, 0°C | 70–80 |
Q. How can the stability of Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate be assessed under experimental conditions?
Methodological Answer: Stability studies should evaluate:
- pH Sensitivity: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability: Perform thermogravimetric analysis (TGA) or store samples at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing purity changes .
- Light Exposure: Use ICH Q1B guidelines (UV/vis light, 1.2 million lux hours) with LC-MS to detect photodegradants .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (similar to allylamine derivatives) .
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., allyl alcohol).
- Storage: Store in amber vials at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during synthesis?
Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts) can be addressed by:
- Mechanistic Studies: Use in situ IR or NMR to track intermediate formation (e.g., imine vs. enamine pathways) .
- Design of Experiments (DOE): Optimize solvent polarity (DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) using response surface methodology .
- Computational Modeling: Apply DFT calculations to predict regioselectivity of the aminomethyl group addition .
Q. What analytical techniques are optimal for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm allyl carbamate (δ 4.5–5.5 ppm for CH₂=CHCH₂) and aminomethyl (δ 2.8–3.2 ppm for NH₂CH₂) .
- HRMS: Use ESI-HRMS (positive mode) for exact mass verification (e.g., calculated [M+H]⁺ = 331.1664) .
- X-ray Crystallography: If crystals are obtainable, compare bond lengths/angles with similar isoquinoline derivatives .
Q. What strategies enhance yield in multi-step syntheses?
Methodological Answer:
- Protecting Groups: Temporarily protect the aminomethyl group with Boc (tert-butyloxycarbonyl) to prevent side reactions during carbamate formation .
- Flow Chemistry: Implement continuous flow systems for the Friedländer reaction to improve heat transfer and reduce reaction time .
- Purification: Use preparative HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolation .
Q. How does the aminomethyl group influence the isoquinoline moiety’s reactivity?
Methodological Answer:
Q. What are potential medicinal chemistry applications of this compound?
Methodological Answer:
- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via MIC (minimum inhibitory concentration) assays .
- Prodrug Design: Leverage the allyl carbamate as a cleavable linker for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
